molecular formula C12H15NO2 B2921592 2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid CAS No. 30199-70-3

2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid

Cat. No.: B2921592
CAS No.: 30199-70-3
M. Wt: 205.257
InChI Key: NLRHKYZSJBGPAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid (CAS 30199-70-3) is a high-purity chemical compound with the molecular formula C 12 H 15 NO 2 and a molecular weight of 205.25 g/mol . This tetrahydroquinoline derivative is supplied for research applications and is not for diagnostic or therapeutic use. The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, known for its presence in compounds with a wide range of pharmacological activities . Specifically, THQ-based analogs have garnered significant attention in neuroscience research, particularly as inhibitors of neuronal nitric oxide synthase (nNOS) . The overproduction of nitric oxide by nNOS is implicated in the spinal transmission of pain, migraine headaches, and neurodegenerative diseases, making selective nNOS inhibition a valuable therapeutic strategy . The structural features of this compound make it a valuable intermediate or precursor for designing and synthesizing novel molecules targeting these pathways. As a building block, researchers can utilize this compound to develop potential treatments for neuropathic pain and other neurological disorders . Its chemical structure includes a carboxylic acid functional group, which allows for further synthetic derivatization, such as amide bond formation or esterification, to create a diverse library of analogs for structure-activity relationship (SAR) studies . This product is accompanied by a Certificate of Analysis and Safety Data Sheet (SDS). It is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate precautions, referring to the supplied SDS for detailed hazard information (H302, H315, H319, H335) and safe handling procedures .

Properties

IUPAC Name

2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-13-6-2-3-10-7-9(8-12(14)15)4-5-11(10)13/h4-5,7H,2-3,6,8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLRHKYZSJBGPAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30199-70-3
Record name 2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where phenylethylamine derivatives react with aldehydes in the presence of an acid catalyst to form tetrahydroquinoline derivatives . The resulting product can then be further functionalized to introduce the acetic acid moiety.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as:

    Raw Material Preparation: Sourcing and purification of starting materials.

    Reaction Optimization: Fine-tuning reaction parameters such as temperature, pressure, and catalyst concentration.

    Purification: Employing techniques like crystallization, distillation, and chromatography to isolate the desired product.

    Quality Control: Ensuring the final product meets industry standards through rigorous testing and analysis.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its corresponding tetrahydroquinoline derivatives.

    Substitution: The acetic acid moiety can undergo substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) and acyl chlorides are used for esterification and amidation reactions.

Major Products Formed

    Oxidation: Quinoline derivatives with varying degrees of oxidation.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Esters, amides, and other functionalized derivatives.

Scientific Research Applications

2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Table 1: Key Structural Analogues

Compound Name Substituents/Modifications Molecular Formula Molecular Weight CAS No. Key Properties/Applications References
2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid 1-Me, 6-CH₂COOH C₁₂H₁₅NO₂* ~205.25† N/A‡ Pharmaceutical intermediate; potential bioactivity
Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate 6-CH₂COOCH₃ C₁₂H₁₅NO₂ 205.25 5622-50-4 Liquid ester; used in organic synthesis
2-(2-Oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetic acid (SS-2896) 2-Oxo, 3-CH₂COOH C₁₁H₁₁NO₃ 205.21 61164-71-4 95% purity; hydrogen-bonding capability
6-Methyl-1,2,3,4-tetrahydroquinoline 6-Me C₁₀H₁₃N 147.22 91-61-2 Parent amine; precursor for derivatization
2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoacetonitrile 6-CH₂CN, morpholino C₁₇H₂₂N₄O 298.39 N/A‡ CNS activity candidate (inferred)
2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetic acid Quinoxaline core, 3-Oxo C₁₀H₁₀N₂O₃ 206.20 N/A‡ Heterocyclic variant; diverse bioactivity

*Inferred; †Calculated based on ester derivative; ‡Not explicitly provided in evidence.

Key Observations:

Functional Group Impact: The acetic acid moiety in the target compound enhances hydrophilicity compared to the methyl ester derivative (), which may improve solubility in aqueous systems for drug formulations.

Heterocyclic Variations: Replacement of the tetrahydroquinoline core with quinoxaline () or isoquinoline () alters electronic properties and bioactivity profiles.

Synthetic Utility: The methyl ester derivative (CAS 5622-50-4) is commercially available in high purity (American Elements), suggesting its role as a synthetic intermediate . 6-Methyl-1,2,3,4-tetrahydroquinoline (CAS 91-61-2) serves as a precursor for further functionalization, such as introducing acetic acid groups .

Table 2: Comparative Physicochemical Data

Compound Physical State Melting Point Purity Safety (Hazard Codes)
Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate Liquid N/A High (customizable) H315, H319, H335 (skin/eye irritant)
2-(2-Oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetic acid Solid N/A 95% Not specified; inferred similar handling to acids
6-Methyl-1,2,3,4-tetrahydroquinoline Liquid N/A N/A H302, H312 (harmful if ingested/in contact)

Biological Activity

2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula: C₁₂H₁₅NO₂
  • Molecular Weight: 205.25 g/mol
  • Structure: The compound features a tetrahydroquinoline moiety linked to an acetic acid group, which is crucial for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The carboxylic acid group may enable the compound to inhibit key enzymes involved in various metabolic pathways. This interaction can lead to altered cellular responses and has implications for treating diseases where enzyme activity is dysregulated.
  • Receptor Binding: Preliminary studies suggest that this compound may interact with neurotransmitter receptors such as dopamine and serotonin receptors, potentially modulating neurotransmitter systems.
  • Signal Transduction: The compound may affect intracellular signaling pathways that regulate various biological processes, contributing to its anti-inflammatory and neuroprotective effects .

Anti-inflammatory Effects

Research indicates that compounds related to tetrahydroquinoline structures possess anti-inflammatory properties. Specifically, studies have shown that derivatives can inhibit the production of pro-inflammatory mediators in cell models .

CompoundIC₅₀ (µM)Effect
HSR1101<30Potent suppression of TNF-α
HSR1102<30Potent suppression of TNF-α
HSR110540–80Mild inhibition of IL-6

Neuroprotective Potential

The tetrahydroquinoline scaffold is associated with neuroprotective effects. The compound may exhibit protective effects against neurodegenerative diseases by modulating neurotransmitter levels and reducing neuroinflammation.

Study on Neuroprotection

In a study examining the effects of various tetrahydroquinoline derivatives on neuronal cell lines, this compound demonstrated significant neuroprotective effects against oxidative stress-induced cell death. The compound was shown to reduce reactive oxygen species (ROS) levels and enhance cell viability in vitro .

Anticancer Activity

Another area of research has focused on the anticancer properties of tetrahydroquinoline derivatives. In vitro studies indicated that this compound could inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Q & A

Q. What interdisciplinary approaches integrate this compound into materials science research?

  • Methodological Answer : Explore its use as a ligand in metal-organic frameworks (MOFs) for catalytic applications. Spectroscopic techniques (XPS, EPR) characterize coordination environments. For photophysical studies, evaluate fluorescence quantum yields in varying solvents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.